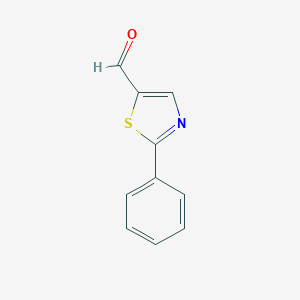

2-Phenyl-1,3-thiazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKALNCQCDXQTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377111 | |

| Record name | 2-phenyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-40-1 | |

| Record name | 2-Phenyl-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyl-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1,3-thiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical and physical properties, provides insights into its synthesis, and explores its significant role in the development of novel therapeutic agents. Particular focus is given to its application in the design of enzyme inhibitors and its relevance in various signaling pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a solid organic compound that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its core structure, featuring a phenyl ring attached to a thiazole-5-carbaldehyde moiety, is a common scaffold in a variety of biologically active compounds.[1][2]

Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 1011-40-1 | [3][4] |

| Molecular Formula | C₁₀H₇NOS | [4][5][6] |

| Molecular Weight | 189.24 g/mol | [1][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-phenylthiazole-5-carbaldehyde | |

| MDL Number | MFCD04973719 | [1][5] |

Physical and Chemical Characteristics

| Property | Value | Source |

| Physical Form | Solid | [6][7] |

| Melting Point | 78-80°C or 94°C | [5] |

| Boiling Point | 353°C at 760 mmHg | |

| Purity | Typically ≥97% | [6] |

| Storage | Room temperature or -20°C, sealed, dry | [1] |

Synthesis and Experimental Protocols

General Synthetic Approach: Hantzsch Thiazole Synthesis

A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. A generalized workflow for obtaining a 2-phenyl-thiazole derivative is outlined below. The final carbaldehyde group can be introduced through various formylation reactions or by modification of a precursor functional group like a carboxylate.

Caption: Generalized Hantzsch synthesis for 2-phenyl-thiazoles.

Alternative Synthetic Route: Suzuki Coupling

Another powerful method for synthesizing 2-phenylthiazole derivatives involves a Suzuki coupling reaction. This approach is particularly useful for creating a library of analogs with different substitutions on the phenyl ring.

Experimental Protocol Outline (Suzuki Coupling):

-

Starting Materials: A bromo-thiazole derivative (e.g., ethyl 2-bromo-5-thiazolecarboxylate) and a phenylboronic acid are used as the coupling partners.[8]

-

Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₂CO₃, are essential for the reaction.[8]

-

Solvent: A mixture of dioxane and water is a common solvent system.[8]

-

Reaction Conditions: The mixture is typically heated to reflux to drive the reaction to completion.[8]

-

Work-up and Purification: After the reaction is complete, the product is extracted and purified using standard techniques like column chromatography.

-

Functional Group Interconversion: The resulting ester can then be converted to the desired carbaldehyde through reduction and subsequent oxidation, or other established chemical transformations.

Biological Activity and Applications in Drug Development

Thiazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities.[2][9] Derivatives of 2-phenyl-thiazole have been investigated for various therapeutic applications.

Anticancer and Antiproliferative Activity

Substituted 2-phenyl-thiazole derivatives have shown promise as anticancer agents.[9][10] They have been evaluated against various cancer cell lines, including lung, liver, and intestinal cancer cells.[9] The thiazole scaffold is a key component in the design of kinase inhibitors, such as those targeting c-Met.[11]

Antifungal Properties

The 2-phenylthiazole moiety is a crucial structural feature in some antifungal agents.[8] These compounds often act by inhibiting enzymes essential for fungal cell wall synthesis or integrity, such as lanosterol 14α-demethylase (CYP51).[8]

Other Biological Activities

Beyond anticancer and antifungal applications, thiazole derivatives have demonstrated a broad spectrum of other biological effects, including:

The versatility of the this compound scaffold makes it a valuable starting point for structure-activity relationship (SAR) studies in medicinal chemistry.[1]

Relevant Signaling Pathways

The biological effects of 2-phenyl-thiazole derivatives can often be attributed to their interaction with specific enzymes and signaling pathways.

Inhibition of Lanosterol 14α-demethylase (CYP51)

In fungi, CYP51 is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.[8]

References

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C10H7NOS | CID 2763706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 5-Phenyl-1,3-thiazole-2-carbaldehyde | CymitQuimica [cymitquimica.com]

- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,3-thiazole-5-carbaldehyde is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a phenyl ring appended to a thiazole-5-carbaldehyde core, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its potential applications.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇NOS | [1][2][3][4] |

| Molecular Weight | 189.24 g/mol | [1][2][3][4] |

| CAS Number | 1011-40-1 | [1][2][3] |

| Melting Point | 94 °C | [1] |

| Appearance | Solid | - |

| IUPAC Name | This compound | [3] |

| InChI Key | KKALNCQCDXQTCG-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C=C1)C2=NC=C(S2)C=O | [3] |

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic pathway for this compound is outlined below. This involves the reaction of a thioamide with an α-halocarbonyl compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reagents: To this solution, add 3-bromo-2-oxopropanal (1 equivalent). The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization Techniques

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the thiazole ring proton, and the aldehydic proton. The chemical shifts and coupling constants will be indicative of the compound's structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group and the carbons of the phenyl and thiazole rings.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the aldehyde group (typically around 1680-1700 cm⁻¹), C=N stretching of the thiazole ring, and C-H stretching of the aromatic and aldehydic protons.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information.

-

Potential Biological and Materials Science Applications

While specific signaling pathways for this compound are not extensively documented, the broader class of thiazole derivatives has been shown to exhibit a wide range of biological activities. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Caption: Potential applications of the 2-phenyl-1,3-thiazole scaffold.

The thiazole ring is a key component in a number of clinically used drugs. Derivatives of 2-phenylthiazole have been investigated for their potential as:

-

Anticancer Agents: Thiazole-containing compounds have been shown to inhibit various enzymes and signaling pathways involved in cancer progression.

-

Antibacterial and Antifungal Agents: The thiazole nucleus is present in several antimicrobial drugs, and novel derivatives are continuously being explored to combat drug-resistant pathogens.

-

Materials Science: The conjugated aromatic system in this compound makes it a candidate for use in the development of organic semiconductors and fluorescent probes.[4]

Conclusion

This compound is a compound with significant potential in both medicinal chemistry and materials science. Its well-defined physicochemical properties and the versatility of the thiazole scaffold make it an attractive starting point for the synthesis of novel compounds with diverse applications. Further research into its biological activities and the development of optimized synthetic protocols will undoubtedly unlock its full potential.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of 2-phenyl-1,3-thiazole-5-carbaldehyde and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its prevalence in a variety of therapeutic agents, including those with antifungal and anticancer properties.

Core Synthetic Methodologies

The synthesis of the 2-phenyl-1,3-thiazole core is primarily achieved through two robust and versatile methods: the Hantzsch thiazole synthesis and the Suzuki cross-coupling reaction. The subsequent introduction of the 5-carbaldehyde group is typically accomplished via the Vilsmeier-Haack reaction.

Hantzsch Thiazole Synthesis

A classic and widely used method, the Hantzsch synthesis involves the cyclocondensation of a thioamide (e.g., thiobenzamide) with an α-haloketone.[1][2] This method is valued for its operational simplicity and the ready availability of starting materials.[1]

Suzuki Cross-Coupling Reaction

For the formation of the C-C bond between the thiazole and phenyl rings, the Suzuki coupling is a powerful palladium-catalyzed reaction.[1] It typically involves the coupling of a 2-halothiazole with a phenylboronic acid derivative, offering high functional group tolerance.[1][3]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a key method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the thiazole ring, yielding the desired carbaldehyde.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1,3-thiazole via Hantzsch Synthesis

This protocol describes a general procedure for the synthesis of the 2-phenyl-1,3-thiazole core.

Materials:

-

Thiobenzamide

-

2-Bromoacetophenone (or other suitable α-haloketone)

-

Ethanol

Procedure:

-

Dissolve thiobenzamide (1.0 eq) in ethanol.

-

Add 2-bromoacetophenone (1.0 eq) to the solution.

-

Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-phenyl-1,3-thiazole.

Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol outlines the formylation of 2-phenyl-1,3-thiazole.

Materials:

-

2-Phenyl-1,3-thiazole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether

-

Water

Procedure:

-

To a solution of 2-phenyl-1,3-thiazole (1.0 eq) in DMF, add phosphorus oxychloride (1.5 eq) dropwise at 0°C.[8]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 6.5 hours.[8]

-

Cool the mixture back to 0°C and add a solution of sodium acetate (5.6 eq) in water.[8]

-

Stir for an additional 10 minutes at 0°C.[8]

-

Dilute the reaction mixture with water and extract with diethyl ether.[8]

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[8]

-

Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield this compound.[8]

Protocol 3: Synthesis of 2-Phenylthiazole Derivatives via Suzuki Coupling

This protocol provides a general method for synthesizing 2-phenylthiazole derivatives.

Materials:

-

2-Bromothiazole derivative

-

Phenylboronic acid derivative (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1.0-1.5 mol%)

-

Base (e.g., K₃PO₄, 2.0 eq)

-

Solvent system (e.g., dioxane/water)

Procedure:

-

In a reaction vessel, combine the 2-bromothiazole derivative (1.0 eq), phenylboronic acid derivative, palladium catalyst, and base.

-

Add the dioxane/water solvent system.

-

Degas the mixture and heat under an inert atmosphere at 60-100°C for 5-8 hours.[3]

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of 2-phenyl-1,3-thiazole derivatives from various studies.

| Compound ID/Reference | Reaction Type | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Hantzsch Synthesis Derivatives | ||||||

| Compound from[9] | One-pot three-component | SiW/SiO₂ | Ethanol | Reflux | 2-3 | 79-90 |

| Compound from[10] | Microwave-assisted Hantzsch | - | Methanol | MW | 0.5-1 | 75-92 |

| Suzuki Coupling Derivatives | ||||||

| 3-Arylindazole from[3] | Suzuki-Miyaura | P2 (precatalyst) / K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 95 |

| 2'-Aryl-2-arylbenzothiazole from[11] | Ligand-free Suzuki | Pd(OAc)₂ / K₂CO₃ | DMF | 120 | 12 | up to 99 |

| Vilsmeier-Haack Formylation | ||||||

| General Aldehyde from[8] | Vilsmeier-Haack | (Chloromethylene)dimethyliminium Chloride | DMF | RT | 6.5 | 77 |

| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) | Fungal Strain | MIC (µg/mL) |

| Anticancer Activity | ||||

| Compound 5b | HT29 (Colon) | 2.01 | - | - |

| Compound 27 | HepG2 (Liver) | 0.62 | - | - |

| Compound 4c[12] | SKNMC (Neuroblastoma) | N/A (Best activity) | - | - |

| Antifungal Activity | ||||

| Compound B9[13] | Candida albicans | - | C. albicans | 1-16 |

| Compound 1[14] | - | - | C. albicans & C. auris | 0.25-2 |

| Compound 5b[15] | - | - | Sclerotinia sclerotiorum | 0.51 |

| Compound 5k[15] | - | - | Ralstonia solanacearum | 2.23 |

| Compound 2e[16] | - | - | Candida parapsilosis | 1.23 |

Visualizing Synthesis and Biological Pathways

Synthetic Workflow

The general workflow for the synthesis of this compound can be visualized as a two-step process: the formation of the core heterocyclic system followed by functionalization.

Caption: Synthetic routes to this compound.

Biological Signaling Pathways

2-Phenylthiazole derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer and fungal infections.

Anticancer Mechanism:

Caption: Inhibition of PI3K/Akt/mTOR signaling by 2-phenylthiazoles.

Antifungal Mechanism:

Caption: Inhibition of fungal ergosterol biosynthesis by 2-phenylthiazoles.

References

- 1. benchchem.com [benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 2-Phenyl-1,3-thiazole-5-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2-phenyl-1,3-thiazole derivatives have garnered significant attention due to their potent and diverse therapeutic properties, including anticancer, antimicrobial, antifungal, and enzyme inhibitory effects.[1][2][3] This technical guide focuses on a specific, highly reactive, and versatile subset: novel derivatives of 2-Phenyl-1,3-thiazole-5-carbaldehyde. The presence of the aldehyde group at the 5-position provides a chemically tractable handle for the synthesis of a diverse library of compounds, most notably Schiff bases, which have shown significant pharmacological potential.[4][5][6][7]

This document serves as an in-depth resource, providing a proposed synthetic pathway, a summary of the biological activities of closely related compounds, detailed experimental protocols for key biological assays, and an illustrative signaling pathway relevant to their potential anticancer mechanism of action.

Synthetic Pathway: A Proposed Route to Novel Derivatives

The synthesis of this compound derivatives can be approached through a multi-step process, often commencing with a Hantzsch-type thiazole synthesis. A generalized and efficient synthetic workflow is proposed below.

Caption: Proposed synthetic workflow for this compound Schiff base derivatives.

Biological Activities of Related 2-Phenylthiazole Derivatives

While comprehensive data on a wide range of novel this compound derivatives is still emerging, the biological activities of structurally related 2-phenylthiazoles provide a strong indication of their potential. The following tables summarize quantitative data from various studies on derivatives with different substitutions, highlighting their potential in key therapeutic areas.

Anticancer Activity

Many 2-phenylthiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

| Compound Type | Cell Line | Activity (IC50/EC50) | Reference |

| Phenothiazine-based thiazole | HT29 (Colon) | Good cytotoxicity | [8] |

| Phenothiazine-based thiazole | MCF-7 (Breast) | Good cytotoxicity | [8] |

| 2-amino-thiazole derivatives | K563 (Leukemia) | High antiproliferative potency | [9] |

| Phenylthiazole-thiadiazole | R. solanacearum | EC50 = 2.23 µg/mL | [9] |

Antimicrobial and Antifungal Activity

The thiazole ring is a well-established pharmacophore in antimicrobial and antifungal agents. Derivatives of 2-phenylthiazole have shown potent activity against a range of bacterial and fungal pathogens, including resistant strains.[2][10]

| Compound Type | Organism | Activity (MIC/MBC/MFC) | Reference |

| Heteroaryl(aryl) thiazole | Bacteria | MIC: 0.23–0.7 mg/mL | [2] |

| Heteroaryl(aryl) thiazole | Fungi | MIC: 0.06–0.47 mg/mL | [2] |

| Thiazole-β-amino acid | S. aureus | MIC: 1–2 µg/mL | [10] |

| Phenylthiazole-thiadiazole | S. sclerotiorum | EC50 = 0.51 µg/mL | [9] |

Enzyme Inhibition

The inhibitory activity of 2-phenylthiazole derivatives against various enzymes is a key aspect of their therapeutic potential. This includes enzymes involved in fungal cell wall synthesis (e.g., CYP51) and tyrosinase, which is implicated in pigmentation disorders.[1][11]

| Compound Type | Enzyme | Activity (IC50) | Reference |

| 2-phenylthiazole derivative | CYP51 (Lanosterol 14α-demethylase) | Potent inhibition | [1] |

| Thiazolidine-4-carboxamide | Mushroom Tyrosinase | 16.5 ± 0.37 µM | [11] |

| Thienopyrazol-3-ol derivative | S. aureus MurB, MurC, MurD | IC50: 3.6 - 25 µg/mL | [12] |

| Thiazole-based furan | Acetylcholinesterase (AChE) | KI: 14.887 ± 1.054 μM | [13] |

| Thiazole-based furan | Butyrylcholinesterase (BChE) | KI: 4.763 ± 0.321 μM | [13] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. The following sections provide methodologies for key biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions, which are then diluted with culture medium to various concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum size (e.g., 5 × 10^5 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that prevents microbial growth on the agar is the MBC/MFC.

Enzyme Inhibition Assay: Mushroom Tyrosinase

This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.

-

Assay Buffer: A phosphate buffer (e.g., 50 mM, pH 6.8) is prepared.

-

Enzyme and Substrate: A solution of mushroom tyrosinase and a solution of L-DOPA (substrate) are prepared in the assay buffer.

-

Inhibitor Preparation: The test compounds are dissolved in DMSO and then diluted with the assay buffer.

-

Assay Procedure: In a 96-well plate, the enzyme solution, inhibitor solution, and buffer are mixed and pre-incubated. The reaction is initiated by adding the L-DOPA solution.

-

Absorbance Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm over time using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.

Illustrative Signaling Pathway: Apoptosis

Given the potential anticancer activity of these derivatives, understanding their effect on apoptosis (programmed cell death) is crucial. A simplified diagram of a generic apoptosis signaling pathway that could be investigated is presented below.

Caption: A simplified diagram of extrinsic and intrinsic apoptosis pathways.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 2-Phenyl-1,3-thiazole-5-carbaldehyde Analogs and Their Targets

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1,3-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of 2-Phenyl-1,3-thiazole-5-carbaldehyde analogs, focusing on their potential therapeutic targets, quantitative biological data, and the experimental methodologies used for their evaluation. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Potential Therapeutic Targets

Analogs of this compound have been investigated for a variety of therapeutic applications, revealing a range of molecular targets implicated in oncology, neurodegenerative diseases, and infectious diseases.

Oncology

In the realm of oncology, these analogs have demonstrated potent anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1] Key targets identified include:

-

PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that promotes cell growth, proliferation, and survival. Several 2-phenylthiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that, upon activation, initiates signaling cascades that drive cell proliferation. Certain thiazolyl-pyrazoline derivatives have been found to be more effective than gefitinib, a known EGFR inhibitor, in lung cancer cell lines with EGFR mutations.[1]

-

Insulin-like Growth Factor 1 Receptor (IGF1R): IGF1R is another key receptor tyrosine kinase involved in cancer cell growth and survival. Ureido-substituted 4-phenylthiazole analogs have been identified as potent inhibitors of IGF1R in hepatocellular carcinoma.[2]

Neurodegenerative Diseases

The potential of 2-phenylthiazole derivatives extends to the treatment of neurodegenerative disorders, particularly Alzheimer's disease. The primary targets in this area are:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE and BChE is a key strategy in the symptomatic treatment of Alzheimer's disease. A series of 2-phenylthiazole derivatives have exhibited significant inhibitory activities against both enzymes.[3]

-

Tau Protein Aggregation: The aggregation of tau protein into neurofibrillary tangles is a pathological hallmark of Alzheimer's disease. Phenylthiazolyl-hydrazide (PTH) derivatives have been shown to inhibit tau aggregation and even disassemble pre-formed aggregates.[4][5][6]

Infectious Diseases

This compound and its analogs have also been explored as antimicrobial agents.

-

Lanosterol 14α-demethylase (CYP51): This enzyme is essential for ergosterol biosynthesis in fungi. Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death. Novel 2-phenylthiazole derivatives have been designed and synthesized as potent CYP51 inhibitors with broad-spectrum antifungal activity.[7][8]

-

Bacterial and Fungal Cell Viability: Various derivatives have shown direct antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[9][10][11][12][13][14] The exact molecular targets for this broad-spectrum activity are still under investigation but are likely to involve essential cellular processes.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected 2-phenyl-1,3-thiazole analogs from various studies. This data provides a comparative overview of their potency against different targets and cell lines.

Table 1: Anticancer Activity of 2-Phenylthiazole Analogs

| Compound ID/Series | Cancer Cell Line | Target | IC50 (µM) | Reference |

| 2-Amino-4-phenylthiazole Derivative (5b) | HT29 (Colon) | Not specified | 2.01 | [1][2] |

| Thiazolyl-Pyrazoline Derivative (10b) | A549 (Lung) | EGFR | 4.2 | [1] |

| Thiazolyl-Pyrazoline Derivative (10d) | A549 (Lung) | EGFR | 2.9 | [1] |

| Benzothiazole Derivative (3) | NCI-H522 (Lung) | Not specified | 0.0223 | [1] |

| Ureido-Substituted 4-Phenylthiazole (27) | HepG2 (Liver) | IGF1R | 0.62 | [2] |

Table 2: Enzyme Inhibitory Activity of 2-Phenylthiazole Analogs

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Ethyl 2-[4-(4-{[2-(pyrrolidin-1-yl)ethyl]amino}butoxy)phenyl]thiazole-4-carboxylate (5b–8) | Acetylcholinesterase | 4.8 | [3] |

| Ethyl 2-(4-{[5-(cyclohexylamino)pentyl]oxy}phenyl)thiazole-4-carboxylate (5c–6) | Butyrylcholinesterase | 0.16 | [3] |

| Phenylthiazolyl-hydrazide (PTH) lead structure (BSc2436) | Tau Aggregation | 7.7 | [4][5][6] |

| 2-phenylthiazole-4-carboxylic acid derivative (8) | Xanthine Oxidase | 0.0486 | [15] |

| (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one (2) | Tyrosinase | 0.10 (Ki) | [16] |

Table 3: Antimicrobial Activity of 2-Phenylthiazole Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2-phenyl-1,3-thiazole derivative (12) | S. aureus | 125-150 | [9] |

| 2-phenyl-1,3-thiazole derivative (12) | E. coli | 125-150 | [9] |

| 2-phenyl-1,3-thiazole derivative (12) | A. niger | 125-150 | [9] |

| CYP51 Inhibitor (B9) | C. albicans | 1-16 | [8] |

| 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (2e) | C. parapsilosis | 1.23 | [17] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key in vitro assays commonly used in the evaluation of 2-phenylthiazole compounds.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Assay (Acetylcholinesterase)

This assay is based on the Ellman's method, which measures the activity of acetylcholinesterase.

-

Reagent Preparation: Prepare a phosphate buffer, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the acetylcholinesterase enzyme solution.

-

Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the reaction by adding the substrate (ATCI).

-

Absorbance Reading: Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals for a set period.

-

Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic targeting of 2-phenyl-1,3-thiazole analogs.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-phenylthiazole analogs.

Caption: Inhibition of Tau protein aggregation by Phenylthiazolyl-hydrazide (PTH) analogs.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The analogs derived from this core structure have demonstrated significant activity against a range of validated and emerging therapeutic targets in oncology, neurodegenerative diseases, and infectious diseases. The data and protocols presented in this guide offer a solid foundation for further research and development in this area. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their precise mechanisms of action to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenylthiazolyl-Hydrazide and Its Derivatives Are Potent Inhibitors of τ Aggregation and Toxicity in Vitro and in Cells | Scilit [scilit.com]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jchemrev.com [jchemrev.com]

- 12. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Bioactivity of 2-Phenyl-1,3-thiazole-5-carbaldehyde: A Technical Guide to Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active compounds. While direct mechanism of action studies on this specific aldehyde are not extensively available in the public domain, its derivatives have shown significant inhibitory activity against key cellular targets implicated in a range of diseases. This technical guide consolidates the current understanding of the likely mechanisms of action of this compound-derived compounds, focusing on three primary therapeutic areas: antifungal, anti-inflammatory, and cardiovascular applications. We will delve into the signaling pathways, present quantitative data from studies on its derivatives, provide detailed experimental protocols for assessing bioactivity, and visualize the complex biological interactions.

Introduction

The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This compound serves as a crucial intermediate in the elaboration of this core structure, enabling the synthesis of diverse compound libraries for biological screening.[1] Research into its derivatives has pointed towards three principal mechanisms of action: inhibition of fungal lanosterol 14α-demethylase (CYP51), modulation of the Rho-kinase (ROCK) signaling pathway, and interference with the nuclear factor-kappa B (NF-κB) signaling cascade via inhibition of IκB kinase β (IKKβ).

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

Derivatives of 2-phenyl-1,3-thiazole have been investigated as potent antifungal agents.[2][3] The primary mechanism of action is the inhibition of CYP51, a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

The CYP51 Signaling Pathway

The fungal CYP51 enzyme catalyzes the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a lack of mature ergosterol, ultimately compromising the fungal cell membrane.

References

- 1. RhoA/Rho-kinase and vascular diseases: what is the link? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]

Spectroscopic Profile of 2-Phenyl-1,3-thiazole-5-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Phenyl-1,3-thiazole-5-carbaldehyde, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.9 | s | 1H, -CHO |

| ~8.4 | s | 1H, Thiazole-H4 |

| ~7.9-8.0 | m | 2H, Phenyl-H (ortho) |

| ~7.4-7.5 | m | 3H, Phenyl-H (meta, para) |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. The solvent used for analysis can influence the exact chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (aldehyde) |

| ~170 | Thiazole-C2 |

| ~155 | Thiazole-C5 |

| ~140 | Thiazole-C4 |

| ~133 | Phenyl-C (ipso) |

| ~131 | Phenyl-C (para) |

| ~129 | Phenyl-C (ortho/meta) |

| ~127 | Phenyl-C (ortho/meta) |

Note: Predicted values. The exact chemical shifts are dependent on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1680-1660 | Strong | C=O stretch (aldehyde) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic and thiazole rings) |

| ~1300-1000 | Medium | C-N and C-S stretching |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 189 | [M]⁺ (Molecular ion) |

| 188 | [M-H]⁺ |

| 160 | [M-CHO]⁺ |

| 104 | [C₆H₅CN]⁺ or fragment from thiazole ring cleavage |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.6-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at 100 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Phenyl-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of 2-Phenyl-1,3-thiazole-5-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the handling and characterization of this compound.

Physicochemical Properties

This compound is a solid organic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇NOS | [2] |

| Molecular Weight | 189.24 g/mol | [2] |

| CAS Number | 1011-40-1 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 94 °C | [4] |

| Boiling Point | 353 °C at 760 mmHg | |

| Purity | Typically ≥97% | [3] |

| Storage | Room temperature, sealed, dry | [1] |

Solubility Profile

Predicted Solubility

Based on its chemical structure, which includes a polar carbaldehyde group and a largely nonpolar phenyl and thiazole ring system, this compound is expected to exhibit low solubility in aqueous solutions and higher solubility in organic solvents.

| Solvent | Predicted Solubility |

| Water | Low |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Hexane | Sparingly soluble to insoluble |

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for quantitatively determining the solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, acetone)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

-

-

Calculation:

-

Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in drug development. This section outlines a comprehensive approach to stability testing through forced degradation studies.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[5] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability conditions.[6]

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

-

Hydrolytic Degradation:

-

Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.[6]

-

Photolytic Degradation: Expose the solid compound and its solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[7] A dark control sample should be stored under the same conditions to exclude thermal degradation.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration.

Experimental Protocol for Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[8]

Objective: To develop and validate an HPLC method capable of resolving this compound from all potential degradation products.

Procedure:

-

Forced Degradation Sample Preparation:

-

Prepare solutions of this compound in appropriate solvents.

-

Subject the solutions to the stress conditions described in section 3.1.

-

At specified time points, withdraw samples and neutralize them if necessary.

-

-

HPLC Method Development:

-

Screen different HPLC columns (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., varying organic modifier, pH, and buffer) to achieve optimal separation of the parent peak from any degradation peaks.[9]

-

Optimize the gradient profile, flow rate, and column temperature to enhance resolution.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6] Specificity is demonstrated by the complete separation of the analyte from all degradation products.

-

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. scispace.com [scispace.com]

- 7. q1scientific.com [q1scientific.com]

- 8. researchgate.net [researchgate.net]

- 9. web.vscht.cz [web.vscht.cz]

The Versatile Reactivity of the Carbaldehyde Group in 2-Phenyl-1,3-thiazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1,3-thiazole-5-carbaldehyde scaffold is a cornerstone in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. The reactivity of the carbaldehyde group at the C5 position of the thiazole ring is central to its utility, allowing for a wide range of chemical transformations. This technical guide provides an in-depth exploration of the key chemical reactions of this carbaldehyde group, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a research setting.

Core Reactivity of the Carbaldehyde Group

The aldehyde functionality in this compound is susceptible to a variety of nucleophilic addition and oxidation-reduction reactions, making it a powerful handle for molecular elaboration. Key transformations include the formation of Schiff bases, Knoevenagel condensation, Wittig olefination, reduction to the corresponding alcohol, and oxidation to the carboxylic acid. Each of these reactions provides a pathway to novel derivatives with potential applications in drug discovery.

Key Chemical Transformations and Experimental Protocols

This section details the experimental procedures for several key reactions of this compound. The protocols are based on established methodologies for similar substrates and can be adapted for specific research needs.

Schiff Base Formation

The condensation of the carbaldehyde with primary amines to form Schiff bases (imines) is a fundamental reaction for introducing diverse functionalities. These derivatives are known to possess a wide range of biological activities.

Experimental Protocol:

A general procedure for the synthesis of Schiff bases from 2-amino thiazole derivatives involves dissolving equimolar amounts of the thiazole aldehyde and the desired primary amine in a suitable solvent, such as ethanol.[1][2] A catalytic amount of a weak acid, like glacial acetic acid, is often added to facilitate the reaction.[2] The mixture is then heated under reflux for several hours and the reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration, followed by washing and recrystallization.

Logical Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff bases.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base. This reaction is instrumental in the synthesis of α,β-unsaturated compounds.[3][4]

Experimental Protocol:

In a typical procedure, this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) are stirred in a suitable solvent, such as water or ethanol, at room temperature. A weak inorganic base like sodium bicarbonate, sodium acetate, or potassium carbonate is added as a catalyst.[3] The reaction is typically stirred for 30 minutes to several hours. The resulting condensation product often precipitates from the solution and can be isolated by suction filtration.[3]

References

Methodological & Application

Application Note and Protocol: A Two-Step Synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde from Thiobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing with the well-established Hantzsch thiazole synthesis to form the core 2-phenylthiazole ring, followed by a Vilsmeier-Haack reaction to introduce the carbaldehyde group at the 5-position.

Step 1: Hantzsch Thiazole Synthesis of 2-Phenylthiazole

The classical Hantzsch thiazole synthesis involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[1][2][3] In this initial step, thiobenzamide is reacted with an α-haloacetaldehyde equivalent, such as 2-bromo-1,1-diethoxyethane, to yield 2-phenylthiazole.

Experimental Protocol: 2-Phenylthiazole Synthesis

Materials:

-

Thiobenzamide

-

2-Bromo-1,1-diethoxyethane

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiobenzamide (1.0 eq) in ethanol.

-

To this solution, add 2-bromo-1,1-diethoxyethane (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-phenylthiazole.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 2-Phenylthiazole

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich heterocyclic compounds.[4][5][6] The 2-phenylthiazole synthesized in the previous step is formylated using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the target compound, this compound.[7][8]

Experimental Protocol: this compound Synthesis

Materials:

-

2-Phenylthiazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane, anhydrous

-

Sodium acetate

-

Ice bath

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stir bar, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) and anhydrous 1,2-dichloroethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-phenylthiazole (1.0 eq) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 3-5 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Temperature | Time (h) | Typical Yield (%) |

| 1 | Thiobenzamide | 2-Bromo-1,1-diethoxyethane | Ethanol | Reflux | 4-6 | 75-85 |

| 2 | 2-Phenylthiazole | Vilsmeier Reagent (POCl₃/DMF) | 1,2-Dichloroethane | 70-80 °C | 3-5 | 60-70 |

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight is 189.24 g/mol .[9]

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthetic pathway from thiobenzamide to this compound.

Caption: Synthetic route to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. asianpubs.org [asianpubs.org]

- 9. This compound | C10H7NOS | CID 2763706 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 2-Phenyl-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylthiazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Thiazole-containing drugs such as the chemotherapeutic agent Tiazofurin highlight the importance of this heterocycle in oncology. The functionalization of the 2-phenylthiazole core offers a versatile platform for developing novel therapeutic agents.

This document provides detailed protocols for the synthesis and evaluation of potential anticancer agents using 2-Phenyl-1,3-thiazole-5-carbaldehyde as a key starting material. The aldehyde group at the 5-position is an excellent chemical handle for elaboration into various pharmacophores, most notably chalcones and Schiff bases, which have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][4] A primary mechanism of action for many thiazole-chalcone derivatives is the inhibition of tubulin polymerization, a critical process for cell division, making them promising antimitotic agents.[5][6][7]

Synthesis Pathways

The aldehyde functionality of this compound is readily exploited in condensation reactions to generate diverse molecular libraries. The most prominent pathway for creating potent anticancer agents from this precursor is the Claisen-Schmidt condensation to form thiazole-chalcone hybrids.

Pathway 1: Thiazole-Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for many flavonoids and possess a wide array of pharmacological activities, including anticancer properties.[8][9] The synthesis of thiazole-chalcones involves a base-catalyzed Claisen-Schmidt condensation between this compound and a substituted acetophenone. This reaction is efficient and allows for the introduction of various substituents on the second phenyl ring, enabling extensive structure-activity relationship (SAR) studies.[5]

Pathway 2: Thiazole-Schiff Base Derivatives

An alternative synthetic route involves the condensation of this compound with various primary amines (aliphatic or aromatic) to form Schiff bases (imines). These compounds are also known to exhibit a broad spectrum of biological activities, including anticancer effects.[4][10]

Experimental Protocols

Protocol 1: General Synthesis of Thiazole-Chalcone Derivatives

This protocol describes the synthesis of a thiazole-chalcone derivative via a base-catalyzed Claisen-Schmidt condensation, adapted from established procedures.[5][11]

Materials:

-

This compound

-

Appropriately substituted acetophenone (e.g., 4-methoxyacetophenone, 4-chloroacetophenone)

-

Ethanol (Absolute)

-

Sodium Hydroxide (NaOH) solution (e.g., 60%)

-

Deionized Water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted acetophenone (1.0 eq.) in absolute ethanol.

-

Cool the flask in an ice bath to 0 °C with constant stirring.

-

Slowly add the aqueous NaOH solution (e.g., 60%) dropwise to the reaction mixture. The addition of a strong base catalyzes the condensation.

-

Maintain the reaction at 0 °C and allow it to stir for 18-24 hours. The progress of the reaction should be monitored by TLC.[5]

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the crude product.

-

Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and air dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiazole-chalcone derivative.

-

Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[5]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[12][13]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)[12]

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Synthesized thiazole-chalcone compounds

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[15]

-

Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).

-

Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[14][15]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[14]

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490-570 nm.[13][14]

-

Data Analysis: Calculate the percentage of cell growth inhibition using the formula:

-

% Inhibition = (1 - (OD_Treated / OD_Control)) * 100

-

-